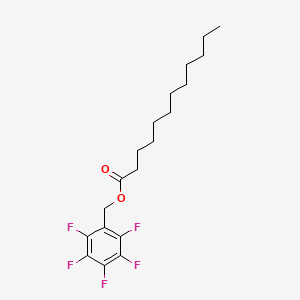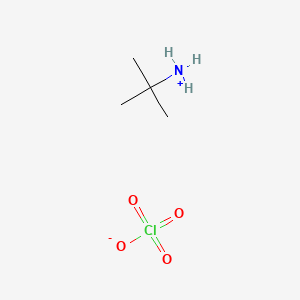
tert-Butylammonium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butylammonium perchlorate is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(ClO₄). It is primarily used as an electrolyte in various electrochemical applications . This compound is known for its high ionic conductivity and stability, making it valuable in scientific research and industrial applications .
Vorbereitungsmethoden
tert-Butylammonium perchlorate can be synthesized through the reaction of tert-butylamine with perchloric acid. The reaction typically involves mixing an aqueous solution of tert-butylamine with an aqueous solution of perchloric acid, followed by crystallization to obtain the pure compound . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity .
Analyse Chemischer Reaktionen
tert-Butylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of the perchlorate ion (ClO₄⁻).
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: This compound can participate in substitution reactions, particularly in phase-transfer catalysis.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and various organic substrates for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butylammonium perchlorate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butylammonium perchlorate primarily involves its role as an electrolyte. The perchlorate ion (ClO₄⁻) provides high ionic conductivity, which is essential for various electrochemical processes . The compound’s molecular structure allows it to stabilize charged species in solution, facilitating reactions and improving efficiency .
Vergleich Mit ähnlichen Verbindungen
tert-Butylammonium perchlorate can be compared with other quaternary ammonium salts such as:
Tetra-n-butylammonium bromide (TBAB): Similar in structure but with a bromide ion instead of perchlorate.
Tetra-n-butylammonium chloride (TBAC): Contains a chloride ion and is used in similar applications.
Tetra-n-butylammonium hexafluorophosphate (TBAPF₆): Used in electrochemistry with a hexafluorophosphate ion.
The uniqueness of this compound lies in its high ionic conductivity and stability, making it particularly valuable in electrochemical applications .
Eigenschaften
CAS-Nummer |
18720-49-5 |
|---|---|
Molekularformel |
C4H12ClNO4 |
Molekulargewicht |
173.59 g/mol |
IUPAC-Name |
tert-butylazanium;perchlorate |
InChI |
InChI=1S/C4H11N.ClHO4/c1-4(2,3)5;2-1(3,4)5/h5H2,1-3H3;(H,2,3,4,5) |
InChI-Schlüssel |
BKIDJIYDGSCJCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[NH3+].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


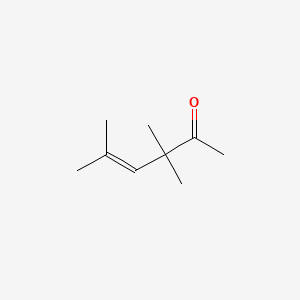
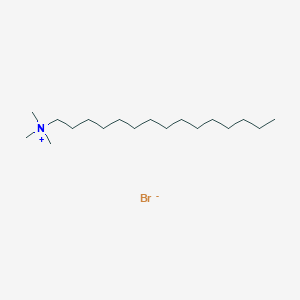

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)

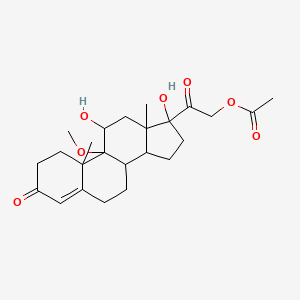
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
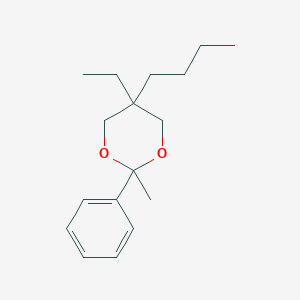
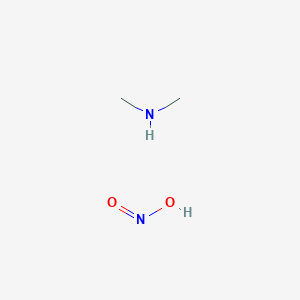

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)


